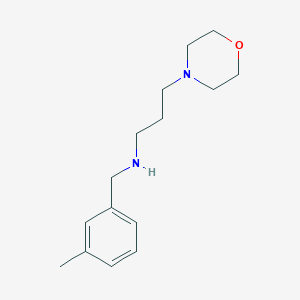

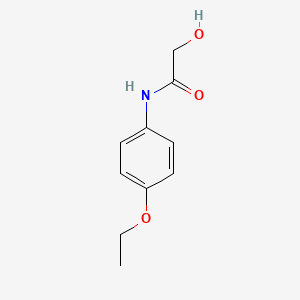

(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzyl alcohol, a related compound, is an organic building block . It participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst .

Synthesis Analysis

3-Methylbenzyl chloride, another related compound, can be synthesized by chlorinating m-xylene with chlorine gas in the presence of a small amount of pyridine or a pyridine derivative .Molecular Structure Analysis

The molecular structure of 3-Methylbenzyl alcohol is represented by the linear formula CH3C6H4CH2OH .Chemical Reactions Analysis

In atmospheric aerosol studies, organosulfate standards such as 3-methylphenyl sulfate and 3-methyl benzyl sulfate were synthesized .Physical And Chemical Properties Analysis

3-Methylbenzyl alcohol has a boiling point of 215 °C/740 mmHg and a density of 1.015 g/mL at 25 °C .Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine Derivatives

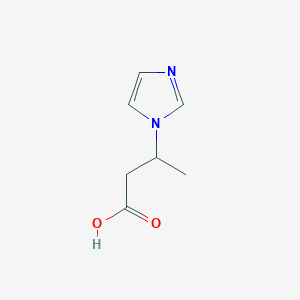

Morpholine derivatives, including (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been a focus of pharmacological and chemical research due to their broad spectrum of pharmacological activities. The morpholine moiety, in particular, has been extensively studied, and its incorporation into various organic compounds has led to the development of molecules with diverse pharmacological properties. The structural versatility of morpholine derivatives makes them significant in the field of medicinal chemistry, offering a broad range of pharmacophoric activities (Asif & Imran, 2019).

Catalytic Non-Enzymatic Kinetic Resolution

The compound has also been implicated in the field of asymmetric synthesis, particularly in the context of catalytic non-enzymatic kinetic resolution (KR). Non-enzymatic KR of racemic compounds using chiral catalysts is of great importance in asymmetric organic synthesis, with morpholine derivatives playing a role in this process. This method provides high enantioselectivity and yield for both products and recovered starting materials, marking its significance in the synthesis of chiral compounds (Pellissier, 2011).

Neuroprotective and Pharmacological Attributes

In pharmacological research, derivatives of morpholine, such as (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been studied for their neuroprotective, antiaddictive, and antidepressant-like activities. These compounds are implicated in various neurodegenerative diseases of the central nervous system. The therapeutic effects of these compounds may be associated with the activation of the monoaminergic system in brain structures, along with inhibition of MAO-dependent oxidation and modulation of glutamatergic system activity (Antkiewicz‐Michaluk et al., 2018).

Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton

The synthesis and biological assessment of benzosuberone skeleton and its derivatives, which include morpholine rings, have been extensively studied. These compounds are recognized for their wide range of biological actions, including anti-cancer, antibacterial, antifungal, and anti-inflammatory effects. The synthesis of benzosuberone-based ring systems and their pharmacological activities have been detailed, emphasizing the importance of morpholine derivatives in drug development and medicinal chemistry (Bukhari, 2022).

properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-4-2-5-15(12-14)13-16-6-3-7-17-8-10-18-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWBXULZILRFNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)